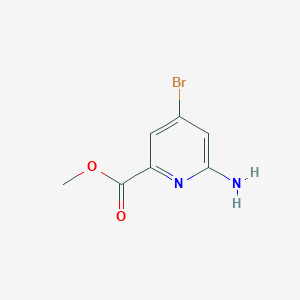
Methyl 6-amino-4-bromopicolinate
説明
Methyl 6-amino-4-bromopicolinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-amino-4-bromopicolinate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.05 g/mol. The compound features a bromine atom at the 4-position and an amino group at the 6-position of the pyridine ring, which contributes to its reactivity and interaction with biological targets .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.05 g/mol |
| Functional Groups | Amino group, Bromine atom |
| Solubility | High gastrointestinal absorption |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of both amino and bromine groups allows it to modulate biochemical pathways effectively. Research indicates that this compound can inhibit specific enzymes, thereby affecting cellular processes such as proliferation and apoptosis.
Enzyme Interaction
Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting pathways associated with cancer progression and inflammation. The compound's structural similarity to other biologically active molecules enhances its potential as a therapeutic agent .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines, including colorectal and pancreatic cancer cells. For instance, IC50 values for this compound have been reported in the range of 5 to 10 µM against HCT-116 cells, indicating potent activity .
Anti-inflammatory Effects
Research has also suggested that derivatives of this compound may possess anti-inflammatory properties. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Study on Anticancer Activity
A study conducted on several halomethyl-pyridine derivatives, including this compound, evaluated their anticancer activity using zebrafish xenografts. The results demonstrated a marked reduction in tumor growth when treated with this compound compared to control groups, supporting its potential as an effective anticancer agent .
In Vivo Evaluation
In vivo evaluations have further confirmed the therapeutic potential of this compound. In animal models, treatments demonstrated significant tumor suppression and reduced metastasis in colorectal cancer models after administration at doses ranging from 8 to 10 µM .
特性
IUPAC Name |
methyl 6-amino-4-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUJUSMGMFTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652032 | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885326-88-5 | |
| Record name | Methyl 6-amino-4-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885326-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














